N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-chlorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the Chlorophenyl Group:
Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable diene and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent.
Biological Research: It is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may target bacterial enzymes or cancer cell receptors, inhibiting their function and leading to cell death.
Pathways Involved: The compound may interfere with DNA replication, protein synthesis, or other critical cellular processes, leading to its antibacterial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: Similar structure but lacks the furan and chlorophenyl groups.
N-(1H-1,3-BENZODIAZOL-2-YLMETHYL)FURAN-2-CARBOXAMIDE: Similar but with different substitution patterns.
Uniqueness
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzimidazole moiety, a chlorophenyl group, and a furan ring, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C25H18ClN3O2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-9-10-17(24-27-19-7-2-3-8-20(19)28-24)14-21(15)29-25(30)23-12-11-22(31-23)16-5-4-6-18(26)13-16/h2-14H,1H3,(H,27,28)(H,29,30) |
InChI Key |
RZFBEDAXWJNGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.